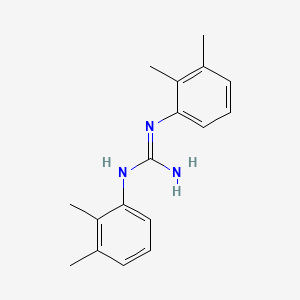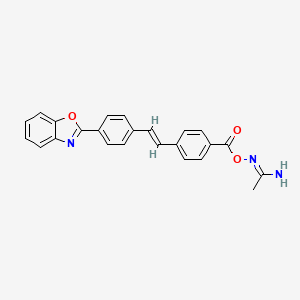![molecular formula C18H22NO+ B14156406 2,3-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium CAS No. 300839-41-2](/img/structure/B14156406.png)
2,3-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium is a chemical compound with the molecular formula C18H22BrNO. It is known for its unique structure, which includes a pyridinium core substituted with dimethyl and trimethylphenyl groups. This compound is often used in research and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium typically involves the reaction of 2,3-dimethylpyridine with 2-oxo-2-(2,4,6-trimethylphenyl)ethyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce the corresponding alcohols or amines .
Applications De Recherche Scientifique
2,3-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium
- 2-Methyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium
- 1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium
Uniqueness
2,3-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
300839-41-2 |
|---|---|
Formule moléculaire |
C18H22NO+ |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
2-(2,3-dimethylpyridin-1-ium-1-yl)-1-(2,4,6-trimethylphenyl)ethanone |
InChI |
InChI=1S/C18H22NO/c1-12-9-14(3)18(15(4)10-12)17(20)11-19-8-6-7-13(2)16(19)5/h6-10H,11H2,1-5H3/q+1 |
Clé InChI |
RDERGCPTQNTOMA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C([N+](=CC=C1)CC(=O)C2=C(C=C(C=C2C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


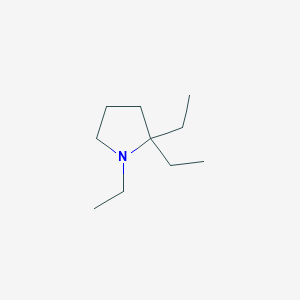
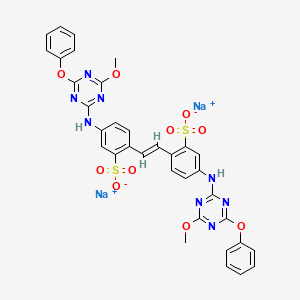
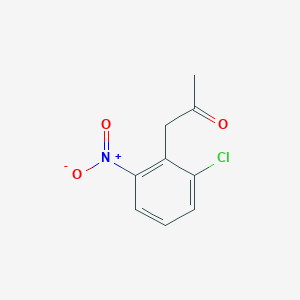


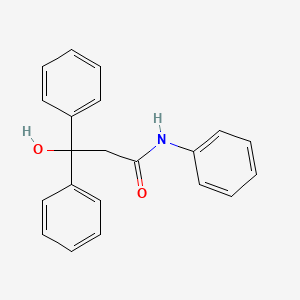
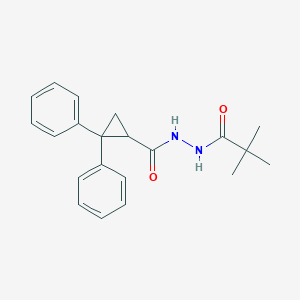
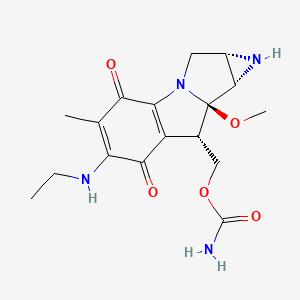
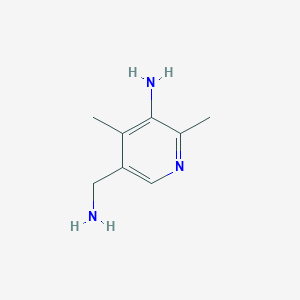
![3-[(2-Methylpropyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14156391.png)

![1-(2-Bicyclo[2.2.1]heptanyl)-3-[[3-(dimethylamino)benzoyl]amino]thiourea](/img/structure/B14156399.png)
